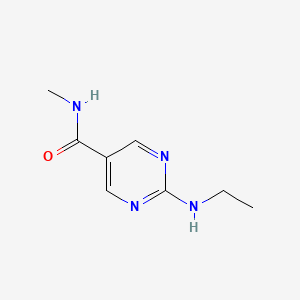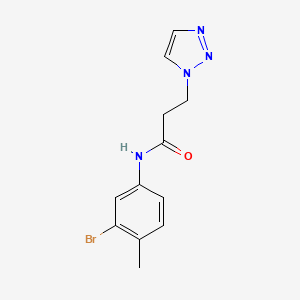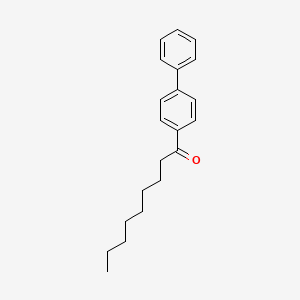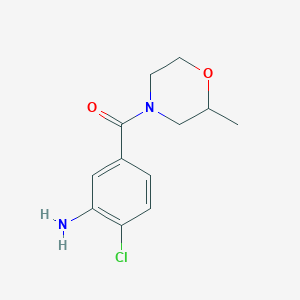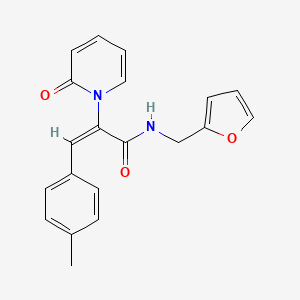
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Enamide Backbone: This can be achieved through the condensation of an appropriate amine with an α,β-unsaturated carbonyl compound under basic or acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridinone Moiety: This step may involve the use of a coupling reagent to link the pyridinone group to the enamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenyl ring.
Reduction: Reduction reactions could target the double bond in the enamide group.
Substitution: The furan and phenyl rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: It may be used as a probe to study enzyme activities or receptor binding.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Polymer Synthesis: It might be used as a monomer or additive in the synthesis of specialty polymers.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
(2E)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide: Lacks the pyridinone moiety.
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)prop-2-enamide: Lacks the pyridinone moiety but has a similar structure.
Uniqueness
The presence of the pyridinone moiety in (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
特性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-7-9-16(10-8-15)13-18(22-11-3-2-6-19(22)23)20(24)21-14-17-5-4-12-25-17/h2-13H,14H2,1H3,(H,21,24)/b18-13+ |
InChIキー |
XFGBVYJQKROLHN-QGOAFFKASA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/N3C=CC=CC3=O |
正規SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)N3C=CC=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


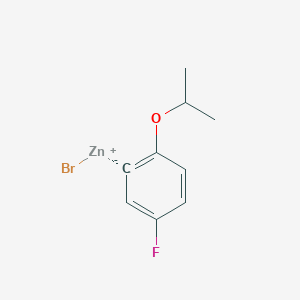
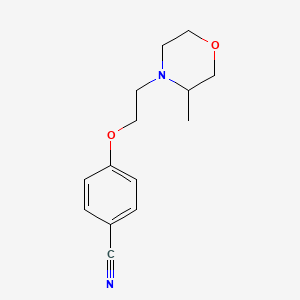
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
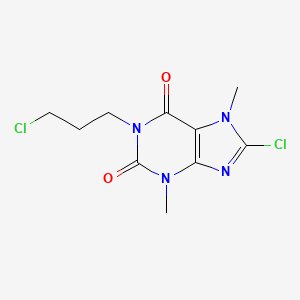

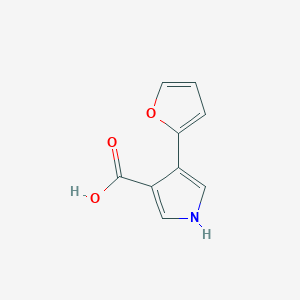

![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
